molecular formula C7H8BrNO B1375924 5-Bromo-4-ethylpyridin-2-ol CAS No. 1369325-65-4

5-Bromo-4-ethylpyridin-2-ol

Cat. No.: B1375924
CAS No.: 1369325-65-4
M. Wt: 202.05 g/mol
InChI Key: NZALFHLBGAUFNI-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpyridin-2-ol is an organic compound belonging to the pyridine family, characterized by a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylpyridin-2-ol typically involves the bromination of 4-ethylpyridin-2-ol. One common method includes:

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylpyridin-2-ol can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols).

      Electrophilic Substitution: The ethyl group can be further functionalized through electrophilic aromatic substitution.

  • Oxidation and Reduction

      Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

      Reduction: The compound can be reduced to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Major Products

    Substitution Products: 5-Amino-4-ethylpyridin-2-ol, 5-Thio-4-ethylpyridin-2-ol

    Oxidation Products: 5-Bromo-4-ethylpyridin-2-one

    Reduction Products: 4-Ethylpyridin-2-ol

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-ethylpyridin-2-ol is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyridin-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-4-ol
  • 5-Bromo-4-methylpyridin-2-ol
  • 4-Ethyl-2-hydroxypyridine

Uniqueness

Compared to similar compounds, 5-Bromo-4-ethylpyridin-2-ol is unique due to the presence of both an ethyl group and a bromine atom on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-4-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-5-3-7(10)9-4-6(5)8/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZALFHLBGAUFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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